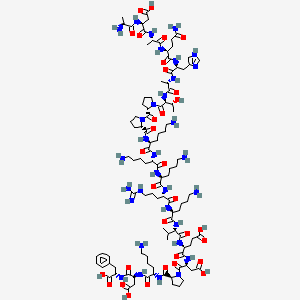

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH is a synthetic peptide composed of 21 amino acids. It has a molecular formula of C106H172N32O32 and a molecular weight of 2406.7 g/mol . This peptide sequence is designed for specific biochemical and pharmaceutical applications due to its unique arrangement of amino acids.

Aplicaciones Científicas De Investigación

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in vaccine development.

Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques like HPLC and MS.

Mecanismo De Acción

Target of Action

The peptide sequence “H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH” is a complex molecule that may interact with multiple targets in the body. . hCG is a glycoprotein hormone secreted by the placenta and excreted in the urine, with the highest levels found in the first trimester of pregnancy .

Mode of Action

Given its potential relation to hcg, it may interact with theLuteinizing Hormone/Choriogonadotropin Receptor (LHCGR) , which is the primary target of hCG . hCG binds to LHCGR on the surface of cells, triggering a cascade of intracellular events that lead to the production of progesterone, a hormone crucial for maintaining pregnancy .

Biochemical Pathways

Upon binding to LHCGR, hCG activates the cyclic adenosine monophosphate (cAMP)/protein kinase A (PKA) pathway . This leads to the activation of cholesterol side-chain cleavage enzyme (P450scc), which converts cholesterol to pregnenolone, the precursor of progesterone .

Pharmacokinetics

They are typically absorbed in the small intestine and can be metabolized in the liver .

Result of Action

The activation of LHCGR by hCG leads to the production of progesterone, which helps to maintain the uterine lining during pregnancy. This supports the implantation of the embryo and prevents menstruation .

Action Environment

The action of this peptide sequence, like all biochemical processes, can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules. For instance, the activity of proteases, which can degrade peptides, may be increased under certain conditions, potentially affecting the stability and efficacy of the peptide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like and to form peptide bonds.

Deprotection: The temporary protecting groups on the amino acids are removed using .

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing like .

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. These machines automate the SPPS process, allowing for the rapid synthesis of peptides with high purity. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Análisis De Reacciones Químicas

Types of Reactions

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like or .

Reduction: Reduction reactions can be performed using or .

Substitution: Amino acid residues can be substituted using or .

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Site-directed mutagenesis, chemical modification

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues can result in methionine sulfoxide, while reduction can restore disulfide bonds to thiol groups.

Comparación Con Compuestos Similares

H-Ala-Asp-Ala-Gln-His-Ala-Thr-Pro-Pro-Lys-Lys-Lys-Arg-Lys-Val-Glu-Asp-Pro-Lys-Asp-Phe-OH: can be compared with other similar peptides, such as:

- H-Ala-Ser-Asp-Arg-Ser-Asn-Ala-Thr-Gln-Leu-Asp-Gly-Pro-Ala-Gly-Ala-Leu-Leu-Leu-Arg-Leu-Val-Gln-Leu-Ala-Gly-Ala-Pro-Glu-Pro-Phe-Glu-Pro-Ala-Gln-Pro-Asp-Ala-Tyr-OH

- H-Thr-Asp-Lys-Asp-Met-Thr-Ile-Thr-Phe-Thr-Asn-Lys-Lys-Asp-Ala-Glu-COOH

These peptides share similar sequences but differ in specific amino acid residues, which can affect their biological activity and applications. The uniqueness of This compound lies in its specific sequence, which imparts distinct properties and functions.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C106H172N32O32/c1-55(2)83(101(165)128-69(36-38-79(141)142)94(158)132-73(52-82(147)148)102(166)136-45-21-32-75(136)99(163)127-65(29-13-18-42-110)92(156)131-72(51-81(145)146)98(162)133-74(105(169)170)48-60-24-8-7-9-25-60)134-95(159)66(30-14-19-43-111)124-91(155)67(31-20-44-117-106(114)115)125-89(153)63(27-11-16-40-108)122-88(152)62(26-10-15-39-107)123-90(154)64(28-12-17-41-109)126-100(164)76-33-22-46-137(76)103(167)77-34-23-47-138(77)104(168)84(59(6)139)135-87(151)58(5)120-96(160)70(49-61-53-116-54-118-61)130-93(157)68(35-37-78(113)140)121-86(150)57(4)119-97(161)71(50-80(143)144)129-85(149)56(3)112/h7-9,24-25,53-59,62-77,83-84,139H,10-23,26-52,107-112H2,1-6H3,(H2,113,140)(H,116,118)(H,119,161)(H,120,160)(H,121,150)(H,122,152)(H,123,154)(H,124,155)(H,125,153)(H,126,164)(H,127,163)(H,128,165)(H,129,149)(H,130,157)(H,131,156)(H,132,158)(H,133,162)(H,134,159)(H,135,151)(H,141,142)(H,143,144)(H,145,146)(H,147,148)(H,169,170)(H4,114,115,117)/t56-,57-,58-,59+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-,84-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPOEPIILXQMAF-YABPZEJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C106H172N32O32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2406.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)